N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(19-13-24-17-3-1-2-4-18(17)25-19)21-11-15-5-8-22(9-6-15)12-16-7-10-26-14-16/h1-4,7,10,14-15,19H,5-6,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZNMXNQMSPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities.
Pharmacokinetics
The storage temperature for this compound is suggested to be between 28 c, which might have an impact on its bioavailability.
Action Environment
The storage temperature for this compound is suggested to be between 28 c, which might have an impact on its stability.
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, biological activity, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The compound features several notable structural elements:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with various pharmacological activities.
- Thiophene Group : A five-membered aromatic ring containing sulfur, contributing to the compound's unique reactivity and potential biological activity.
- Dihydrobenzo[b][1,4]dioxine Moiety : This fused ring system may enhance the compound's lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Piperidine Derivative : Starting from commercially available piperidine derivatives.
- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives to form a thiophene-piperidine linkage.
- Dihydrobenzo[b][1,4]dioxine Formation : Achieved through cyclization reactions that incorporate dioxine functionalities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance:
- In vitro Studies : Compounds related to this structure were evaluated against various bacterial strains and fungi. Results indicated moderate to high inhibitory effects on growth, suggesting potential as antimicrobial agents.
Anticancer Activity
The compound's structural features may also confer anticancer properties:
- Mechanism of Action : It is hypothesized that the compound may interact with specific cellular targets involved in cancer progression. Preliminary studies indicate it could inhibit pathways critical for tumor cell proliferation .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds similar to this compound:
The proposed mechanism involves binding to specific enzymes or receptors within target cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation : Interaction with receptors could alter cellular responses leading to apoptosis in cancer cells or disruption of microbial integrity.
Scientific Research Applications
Key Structural Components
- Piperidine Ring : Known for its role in interacting with biological targets.
- Thiophene Group : Contributes to the compound's unique reactivity.
- Dihydrobenzo[b][1,4]dioxine Moiety : Influences pharmacokinetic properties.
Medicinal Chemistry
The compound has garnered attention for its potential as a drug candidate due to its ability to interact with various biological targets. Its derivatives may exhibit significant biological activity, making it a candidate for drug discovery and development.
Research indicates that compounds with similar structures have shown promising biological activities, including:
- Anticancer Properties : Studies have demonstrated that related compounds can exhibit anti-proliferative effects in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have been tested for their anti-inflammatory activity, showing potential comparable to established anti-inflammatory drugs.
Materials Science
The compound can also be utilized in developing materials with specific properties such as conductivity or fluorescence. Its unique structural attributes may allow for innovative applications in electronic devices or sensors.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, derivatives of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide were found to inhibit cell proliferation in multiple myeloma cell lines. The study highlighted the importance of the thiophene moiety in enhancing cytotoxicity against cancer cells.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of compounds structurally similar to this compound. Results indicated significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Chemical Reactions Analysis
Carboxamide Group
The carboxamide participates in hydrolysis and condensation reactions:
Example :
Hydrolysis under acidic conditions:
Thiophene Ring
The thiophene moiety undergoes electrophilic substitutions:
Note : Thiophene’s electron-rich nature makes it prone to electrophilic attacks, particularly at the 2- and 5-positions.
Piperidine and Dihydrobenzo-Dioxine Rings
Example :
Oxidative cleavage of dihydrobenzo-dioxine:
Derivatization for Biological Studies
Modifications to enhance pharmacological properties are reported in analogous compounds :
| Modification Strategy | Reaction | Biological Impact |
|---|---|---|
| Nitro Group Reduction | H₂, Pd/C, MeOH | Generates amino derivatives for SAR |
| Sulfonamide Introduction | R-SO₂Cl, pyridine | Enhances enzyme inhibition |
| Glycosylation | Mitsunobu reaction (DEAD, PPh₃) | Improves water solubility |
Case Study :
Reduction of nitro intermediates (e.g., 15 → 17 in ) using catalytic hydrogenation yielded amino derivatives with improved PARP1 inhibitory activity (IC₅₀ < 1 μM) .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments is critical for drug development:
| Condition | Observation | Source |
|---|---|---|
| pH 7.4 (37°C) | Slow hydrolysis of carboxamide (<5% in 24h) | |
| UV Light Exposure | Thiophene moiety undergoes photodegradation |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = Most Reactive) | Key Reactions |
|---|---|---|
| Thiophene | 1 | Halogenation, sulfonation |
| Carboxamide | 2 | Hydrolysis, condensation |
| Piperidine | 3 | Alkylation, oxidation |
| Dihydrobenzo-Dioxine | 4 | Oxidative cleavage |
Q & A
Q. How can researchers optimize the synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Temperature modulation : Refluxing in solvents like ethanol or dimethylformamide (DMF) under inert atmospheres to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in purification .
- Catalyst use : Phosphorus oxychloride (POCl₃) facilitates cyclization reactions in thiophene-containing intermediates .
- Purification techniques : Column chromatography (silica gel) or recrystallization ensures >95% purity .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies aromatic protons from the thiophene (δ 6.8–7.5 ppm) and dihydrobenzo[d][1,4]dioxine moieties (δ 4.2–4.5 ppm for methylene groups) .
- ¹³C NMR confirms carboxamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~423) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
Q. What are recommended approaches for initial biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Methodological Answer :
- Substituent variation : Modify the thiophene-3-ylmethyl group (e.g., halogenation or alkylation) to enhance lipophilicity or target affinity .
- Piperidine ring adjustments : Introduce methyl or hydroxy groups to alter steric effects and metabolic stability .
- Bioisosteric replacement : Replace the dihydrobenzo[d][1,4]dioxine moiety with benzothiazole or indole derivatives .
- Benchmarking : Compare activity against analogs like N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide to identify key pharmacophores .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Electronic interaction analysis : Use density functional theory (DFT) to model electron-donating (thiophene) and withdrawing (carboxamide) groups, which may explain variability in receptor binding .
- Solubility adjustments : Test activity in buffers with varying pH or surfactants (e.g., Tween-80) to address false negatives from aggregation .
- Orthogonal assays : Validate enzyme inhibition results with cellular models (e.g., Western blot for target phosphorylation) .
Q. What advanced techniques are used to study target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico, focusing on piperidine-thiophene interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified proteins .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify critical hydrogen bonds (e.g., carboxamide → active site residues) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Metabolite identification : Use in silico metabolism simulators (e.g., MetaSite) to flag labile sites (e.g., piperidine N-methylation) .
- QSAR modeling : Build regression models correlating substituent electronegativity with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
